molecular formula C20H18N4O2 B12452396 N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide

N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide

Cat. No.: B12452396
M. Wt: 346.4 g/mol
InChI Key: WFDMGGZIBBTXGP-UHFFFAOYSA-N
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Description

N’-[(3E)-1-(3-CYANOPROPYL)-2-OXOINDOL-3-YLIDENE]-2-PHENYLACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure that includes a cyanopropyl group, an oxoindole moiety, and a phenylacetohydrazide group, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-1-(3-CYANOPROPYL)-2-OXOINDOL-3-YLIDENE]-2-PHENYLACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-1-(3-CYANOPROPYL)-2-OXOINDOL-3-YLIDENE]-2-PHENYLACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Alkylating agents or halogenating agents under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N’-[(3E)-1-(3-CYANOPROPYL)-2-OXOINDOL-3-YLIDENE]-2-PHENYLACETOHYDRAZIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Biological Research: It is used as a probe to study various biological pathways and molecular targets.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(3E)-1-(3-CYANOPROPYL)-2-OXOINDOL-3-YLIDENE]-2-PHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-cancer effects, or it may modulate the activity of inflammatory mediators, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3E)-1-(3-CYANOPROPYL)-2-OXOINDOL-3-YLIDENE]-2-PHENYLACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[1-(3-cyanopropyl)-2-hydroxyindol-3-yl]imino-2-phenylacetamide

InChI

InChI=1S/C20H18N4O2/c21-12-6-7-13-24-17-11-5-4-10-16(17)19(20(24)26)23-22-18(25)14-15-8-2-1-3-9-15/h1-5,8-11,26H,6-7,13-14H2

InChI Key

WFDMGGZIBBTXGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N=NC2=C(N(C3=CC=CC=C32)CCCC#N)O

Origin of Product

United States

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